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molecular formula C15H8BrClFNO2 B8619411 1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione CAS No. 89159-25-1

1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione

Cat. No. B8619411
M. Wt: 368.58 g/mol
InChI Key: DHTZABNLHNWPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04611062

Procedure details

A suspension of 7-chloroindoline-2,3-dione (15 g.) and potassium carbonate (15 g.) in N,N-dimethylformamide (100 ml.) was stirred and treated with a solution of 4-bromo-2-fluorobenzyl bromide (24.7 g.) in chlorobenzene (100 ml.). The mixture was stirred at 90° C. for five hours, cooled to ambient temperature, and diluted with a mixture of water (500 ml.) and petrol ether (b.p 60°-80° C.) (500 ml.) The aqueous phase was adjusted to pH3 with 10M hydrochloric acid. The mixture obtained was separated by filtration. The solid obtained was washed with further petrol ether, then with water, and recrystallised from ethanol to give 1-(4-bromo-2-fluorobenzyl)-7-chloro-indoline-2,3-dione (15.5 g.), m.p. 164°-166° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petrol ether
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]2=[O:12].C(=O)([O-])[O-].[K+].[K+].[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[C:22]([F:28])[CH:21]=1.Cl>CN(C)C=O.ClC1C=CC=CC=1.O>[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][N:9]2[C:10]3[C:6](=[CH:5][CH:4]=[CH:3][C:2]=3[Cl:1])[C:7](=[O:12])[C:8]2=[O:11])=[C:22]([F:28])[CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=CC=C2C(C(NC12)=O)=O
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
BrC1=CC(=C(CBr)C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
petrol ether
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 90° C. for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with further petrol ether
CUSTOM
Type
CUSTOM
Details
with water, and recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(CN2C(C(C3=CC=CC(=C23)Cl)=O)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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